molecular formula C11H12N2O4 B1456069 N-cyano-3,4,5-trimethoxybenzamide CAS No. 55166-99-9

N-cyano-3,4,5-trimethoxybenzamide

Cat. No. B1456069
CAS RN: 55166-99-9
M. Wt: 236.22 g/mol
InChI Key: RNIOTFCFTCRCFM-UHFFFAOYSA-N
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Description

N-cyano-3,4,5-trimethoxybenzamide (NCTB) is a synthetic organic compound that has been studied extensively for its potential applications in various scientific research fields. It is a versatile compound that can be used as a building block in organic synthesis and as a starting material for the development of new compounds. NCTB is a highly reactive compound and has been used in a wide range of chemical reactions, including nucleophilic substitution, cycloadditions, and Diels-Alder reactions. Furthermore, NCTB has been studied for its potential applications in the areas of medicinal chemistry, drug design, and biochemistry.

Scientific Research Applications

Heterocyclic Derivatives and CNS Depressant Activity

Research has explored heterocyclic derivatives of 3,4,5-trimethoxybenzamides, investigating their potential Central Nervous System (CNS) depressant activities. For example, derivatives of methyl- or dimethyloxazolidines have been prepared and evaluated, showing preliminary pharmacological promise compared to model compounds (Parravicini et al., 1976).

Anticonvulsant Properties and Metabolic Effects

Another study synthesized several 3,4,5-trimethoxybenzamides and assessed their anticonvulsant properties. Interestingly, these compounds were found to inhibit the oxidation of pyruvic acid in rat brain homogenates, although this inhibition was not directly related to their anticonvulsant effects (Chaturvedi et al., 1972).

Potential Memory Enhancers

Recent research has focused on N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives as potential memory enhancers. These derivatives exhibited acetylcholinesterase-inhibiting activity and showed promising results in both in vivo and in vitro studies. Molecular docking and simulation studies further supported their potential as memory enhancers (Piplani et al., 2018).

General Pharmacological Screening

A group of 3,4,5-trimethoxybenzamides was synthesized for general pharmacological screening. These compounds demonstrated notable depressant properties, offering insights into the structure-activity relationships of these substances (Luts, 1971).

Antiviral Activities

In the field of virology, 5-chlorobenzotriazole derivatives, including a compound with a 3,4,5-trimethoxybenzamide structure, were designed and synthesized. These compounds showed significant antiviral activity against various RNA and DNA viruses, offering a new direction for antiviral drug development (Ibba et al., 2018).

Spectral Properties and Neurosedatives

The spectral properties of novel 3,4,5-trimethoxybenzamides derived from oxazines were investigated to develop neurosedatives with enhanced pharmacological activity and lower side-effect toxicity (Labazioewicz et al., 1992).

Activation of TMSCN and Cyanosilylation

The activation of TMSCN for cyanosilylation of carbonyl compounds was catalyzed by N-heterocyclic carbenes, demonstrating the versatility of these compounds in organic synthesis (Song et al., 2006).

properties

IUPAC Name

N-cyano-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-15-8-4-7(11(14)13-6-12)5-9(16-2)10(8)17-3/h4-5H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIOTFCFTCRCFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyano-3,4,5-trimethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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